molecular formula C9H11NO3S B13038921 7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine

7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13038921
M. Wt: 213.26 g/mol
InChI Key: LPHUITYGKRQWBC-UHFFFAOYSA-N
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Description

7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C9H11NO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine typically involves the reaction of 2,3-dihydro-1-benzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding methyl derivative .

Scientific Research Applications

7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of the methanesulfonyl group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzofuran derivatives .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

7-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO3S/c1-14(11,12)8-4-2-3-6-7(10)5-13-9(6)8/h2-4,7H,5,10H2,1H3

InChI Key

LPHUITYGKRQWBC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1OCC2N

Origin of Product

United States

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